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Compound of Interest

Compound Name:
(R)-3-Chloro-1-phenyl-1-(2-

methylphenoxy)propane

CAS No.: 114446-47-8

Cat. No.: B019203 Get Quote

Executive Summary: The Nomenclature Trap
For drug development scientists, Atomoxetine presents a critical "nomenclature trap." USP

Related Compound C and EP Impurity C are NOT the same chemical entity.

USP Related Compound C is the para-isomer of Atomoxetine (a positional isomer).

EP Impurity C is the alcohol precursor (N-methyl-3-phenyl-3-hydroxypropylamine).

Failure to distinguish these leads to incorrect standard selection, failed method validations, and

regulatory queries. This guide focuses on the USP Related Compound C (the para-isomer),

analyzing how the EP controls this specific impurity (often as an unspecified impurity)

compared to the specific USP monograph limits.
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Feature Specification

Common Name Atomoxetine para-isomer

USP Name Atomoxetine Related Compound C

EP Designation
Not explicitly assigned a letter (Controlled as

Unspecified or via System Suitability)

Chemical Name
N-Methyl-3-phenyl-3-(4-methylphenoxy)propan-

1-amine hydrochloride

Origin
Synthetic Impurity (arising from p-cresol impurity

in the o-cresol starting material)

Molecular Formula C₁₇H₂₁NO[1][2][3][4] · HCl

Regulatory Comparison: Limits & Methodologies
The core difference lies in the control strategy. The USP views the para-isomer as a likely

process impurity requiring specific control. The EP often captures it under general limits unless

the synthesis route specifically justifies its absence.
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Parameter USP Monograph (Current) EP Monograph (Ph. Eur.)

Impurity Designation Related Compound C Unspecified Impurity (typically)

Acceptance Criteria NMT 0.15%
NMT 0.10% (Disregard limit:

0.05%)

Analytical Technique RP-HPLC (Achiral) RP-HPLC (Achiral)

Column Type
L7 (C8, Octylsilane), 4.6 mm x

25 cm

C18 (Octadecylsilane) or C8

(Validation dependent)

Mobile Phase

Acetonitrile / Phosphate Buffer

(pH 2.5) with 1-Octanesulfonic

Acid (OSA)

Phosphate Buffer / Acetonitrile

(Gradient)

Critical Separation

Resolution (Rs) between

Atomoxetine and Related

Compound C

Resolution between

Atomoxetine and Impurity B

(Meta-isomer)

Performance Analysis
USP Stringency: The USP limit (0.15%) is slightly more lenient than the EP unspecified limit

(0.10%), but the method specificity is higher. The USP explicitly mandates the separation of

the ortho (drug), meta (Related Compound B), and para (Related Compound C) isomers.

EP Stringency: Because the EP does not explicitly list the para-isomer in the calculation

table for some versions, it falls under the "Any Other Impurity" category, enforcing a tighter

0.10% limit. This requires a more sensitive method and cleaner synthesis.

Experimental Performance: The Positional Isomer
Challenge
Separating positional isomers (Ortho, Meta, Para) is the primary chromatographic challenge.

Separation Mechanism
Ortho-isomer (Atomoxetine): Steric hindrance from the 2-methyl group prevents planar

adsorption to the stationary phase. Elutes First.
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Meta-isomer (USP RC B / EP Impurity D): Moderate steric hindrance. Elutes Second.

Para-isomer (USP RC C): The 4-methyl group allows a flatter, more planar conformation,

maximizing hydrophobic interaction with the alkyl chains of the column. Elutes Last.

Method Performance Data (Simulated Typical Values)
Parameter USP Method (L7 + Ion Pair)

Generic C18 Method (No
Ion Pair)

Retention Time (Atomoxetine) ~12-14 min ~8-10 min

RRT (Para-isomer / RC C) ~1.1 - 1.2 ~1.05 (Poor Resolution)

Resolution (Rs) Ortho vs. Para > 2.5 (Robust) < 1.5 (Risk of co-elution)

Tailing Factor 1.0 - 1.3 (Improved by OSA) 1.5 - 2.0 (Silanol interactions)

Insight: The USP method utilizes 1-Octanesulfonic Acid (OSA) as an ion-pairing agent. This

masks free silanols and increases the retention of the amine, enhancing the selectivity for the

subtle hydrophobicity differences between the ortho and para tolyl groups.

Visualizing the Workflow
Diagram 1: Nomenclature & Decision Matrix
This diagram clarifies the critical decision path when selecting standards based on the target

market (US vs. EU).
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Impurity Identification
(Atomoxetine HCl)

Identify Chemical Structure

Is it the Para-isomer?
(4-methylphenoxy)

Structure Check

Is it the Alcohol Precursor?
(3-methylamino-1-phenylpropan-1-ol)

Structure Check

USP Monograph

US Market

EP Monograph

EU Market

Designation: Related Compound A Designation: Impurity C

Designation: Related Compound C
Limit: NMT 0.15%

Designation: Unspecified Impurity
Limit: NMT 0.10%

Not explicitly listed

Click to download full resolution via product page

Caption: Decision matrix for mapping chemical structures to USP/EP designations, highlighting

the "Impurity C" nomenclature divergence.

Validation Protocol: Demonstrating Specificity
To validate the limit for USP Related Compound C, you must prove your method separates it

from the meta-isomer (Related Compound B), which is often the closest eluter.

Step-by-Step Protocol
1. Standard Preparation:
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System Suitability Solution: Dissolve Atomoxetine HCl (1.0 mg/mL), Related Compound B

(Meta), and Related Compound C (Para) in the mobile phase.

Sensitivity Solution: Dilute Related Compound C standard to 0.05% of the target

concentration (LOD check).

2. Chromatographic Conditions (Optimized USP):

Column: L7 (C8), 5 µm, 4.6 x 250 mm (e.g., Zorbax Rx-C8).

Mobile Phase: Buffer (pH 2.5 with 1.0 g/L OSA) : Acetonitrile (60:40). Note: Adjust ratio to

achieve retention time of ~12-14 min for Atomoxetine.

Flow Rate: 1.0 mL/min.[5]

Detection: UV @ 215 nm.

3. Acceptance Criteria (Self-Validating):

Resolution (Rs): NLT 1.5 between Atomoxetine and Related Compound C.

Resolution (Rs): NLT 1.5 between Related Compound B (Meta) and Related Compound C

(Para). This is the critical stress test.

S/N Ratio: NLT 10 for the Sensitivity Solution.

Diagram 2: Separation Mechanism (Ion Pair)
How the USP method achieves the necessary selectivity.

Mobile Phase
(Acidic pH + OSA Ion Pair)

Atomoxetine (Ortho)
Sterically Hindered

Less Interaction
Protonates Amine

Related Comp C (Para)
Planar/Flat

High Interaction

Protonates Amine
Stationary Phase
(C8 Alkyl Chains)

Elution Order:
1. Ortho
2. Para

Weak Binding

Strong Binding (Pi-Pi/VdW)
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Caption: Mechanistic view of how steric hindrance and ion-pairing dictate the elution order of

Atomoxetine isomers.

References
United States Pharmacopeia (USP). Atomoxetine Hydrochloride Monograph. USP-NF

Online. (Accessed 2024).

European Directorate for the Quality of Medicines (EDQM). Atomoxetine Hydrochloride

Monograph 2243. Ph. Eur. 10th Edition.

Sigma-Aldrich. Atomoxetine Related Compound C USP Reference Standard Data Sheet.

Synchemia Research Chemicals. Atomoxetine USP Related Compound C Structure and

Characterization.

LGC Standards. Atomoxetine Impurity Profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: USP vs. EP Impurity Strategies for
Atomoxetine Related Compound C]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019203#usp-vs-ep-impurity-limits-for-atomoxetine-
related-compound-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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